molecular formula C8H5ClN2S B6144278 3-(2-chloro-1,3-thiazol-4-yl)pyridine CAS No. 1188164-72-8

3-(2-chloro-1,3-thiazol-4-yl)pyridine

Cat. No.: B6144278
CAS No.: 1188164-72-8
M. Wt: 196.66 g/mol
InChI Key: PEEYEEZRTKZFGW-UHFFFAOYSA-N
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Description

3-(2-chloro-1,3-thiazol-4-yl)pyridine is a heterocyclic compound that features both a thiazole and a pyridine ring The thiazole ring contains sulfur and nitrogen atoms, while the pyridine ring is a six-membered aromatic ring with one nitrogen atom

Safety and Hazards

“3-(2-chloro-1,3-thiazol-4-yl)pyridine” has been classified as Acute Tox. 3 Oral - Eye Dam. 1 . The safety information includes various precautionary statements such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-1,3-thiazol-4-yl)pyridine typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-chloro-1,3-thiazole with a pyridine derivative under specific conditions. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions would be fine-tuned to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloro-1,3-thiazol-4-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the thiazole ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the sulfur or nitrogen atoms.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often using palladium or copper catalysts.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles can react with the chlorine atom.

    Oxidizing Agents: Hydrogen peroxide or other oxidizing agents can be used for oxidation reactions.

    Catalysts: Palladium or copper catalysts are commonly used in coupling reactions.

Major Products Formed

    Substituted Thiazoles: Products where the chlorine atom is replaced by another group.

    Oxidized or Reduced Derivatives: Compounds with altered oxidation states.

    Coupled Products: More complex molecules formed through coupling reactions.

Scientific Research Applications

3-(2-chloro-1,3-thiazol-4-yl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial or anticancer properties.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in studies involving biological systems, helping to elucidate mechanisms of action or interactions with biomolecules.

    Industrial Chemistry: It is used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-1,3-thiazole: A simpler compound with only the thiazole ring.

    3-(2-chloro-1,3-thiazol-4-yl)benzene: A similar compound where the pyridine ring is replaced by a benzene ring.

    4-(2-chloro-1,3-thiazol-4-yl)pyridine: An isomer with the chlorine atom in a different position.

Uniqueness

3-(2-chloro-1,3-thiazol-4-yl)pyridine is unique due to the combination of the thiazole and pyridine rings, which confer specific electronic and steric properties. This combination allows for unique interactions with biological targets and other molecules, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-chloro-4-pyridin-3-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2S/c9-8-11-7(5-12-8)6-2-1-3-10-4-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEYEEZRTKZFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188164-72-8
Record name 3-(2-chloro-1,3-thiazol-4-yl)pyridine
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